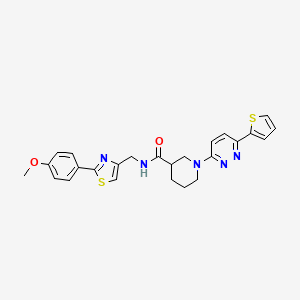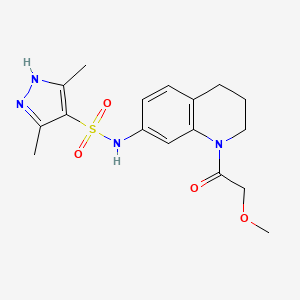
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the molecule.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the molecular structure, including the arrangement of atoms, the chemical bonds between them, and the compound’s stereochemistry.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity.Applications De Recherche Scientifique
Advances in Sulfonamide Hybrids
Recent research has focused on the development of sulfonamide hybrids, combining sulfonamides with various organic compounds, including quinoline, to design novel agents with significant biological activities. These hybrids are being investigated for their potential in treating a range of conditions, from microbial infections to chronic diseases such as diabetes and cancer (Ghomashi, Ghomashi, Aghaei, & Massah, 2022). The integration of a quinoline moiety, similar to the structure of interest, into sulfonamide hybrids is a strategic approach to leverage the pharmacological benefits of both components.
Enzyme Inhibition and Biological Activity
The design of sulfonamide derivatives, including those with pyrazoline and quinoline structures, has shown promising results in enzyme inhibition, particularly against carbonic anhydrases and acetylcholinesterase, with low cytotoxicity. This enzymatic inhibition is crucial for developing therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders (Ozmen Ozgun et al., 2019). The research underlines the potential of sulfonamide hybrids in creating effective and selective inhibitors with minimal side effects.
Antimicrobial and Antitumor Potentials
The exploration of sulfonamide derivatives for antimicrobial and antitumor activities has revealed several compounds with high efficacy. This includes novel chloroquinoline sulfonamides with significant antimicrobial properties, highlighting the potential of such derivatives in combating resistant microbial strains (Baluja & Chanda, 2017). Additionally, the synthesis of polymethoxylated-pyrazoline benzene sulfonamides investigated for their cytotoxic activities on tumor cell lines demonstrates the therapeutic potential of sulfonamide derivatives in oncology (Kucukoglu et al., 2016).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Orientations Futures
This involves speculating on potential future research directions, applications, or improvements to the compound or its synthesis.
Please consult with a qualified professional or refer to relevant academic or industry resources for specific information about this compound. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-11-17(12(2)19-18-11)26(23,24)20-14-7-6-13-5-4-8-21(15(13)9-14)16(22)10-25-3/h6-7,9,20H,4-5,8,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMXGJGUEZXGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

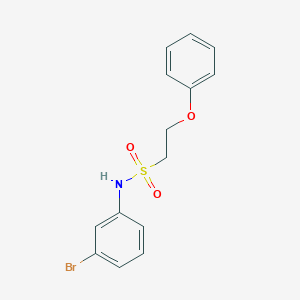
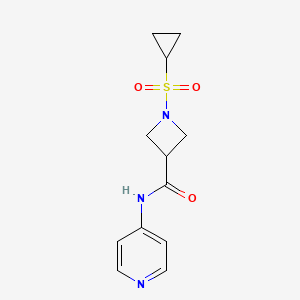
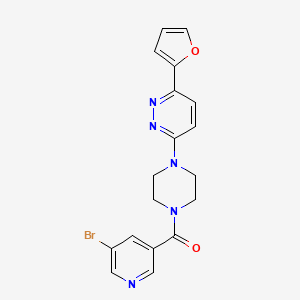
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2958324.png)
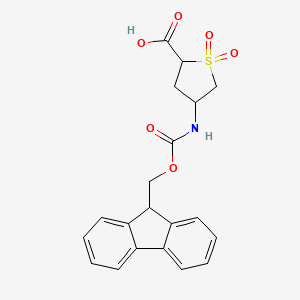
![N-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2958327.png)
![ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2958328.png)
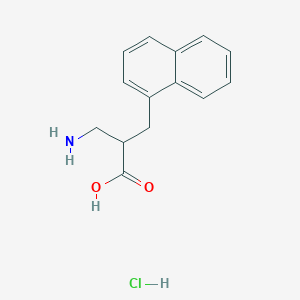
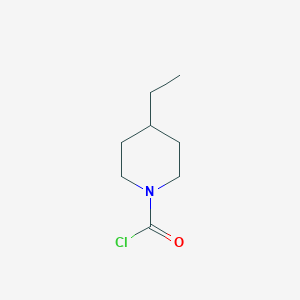
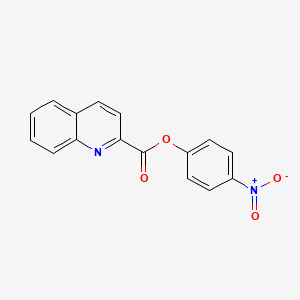
![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2958334.png)
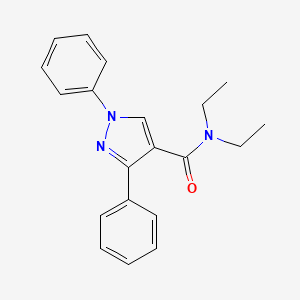
![5-Oxa-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2958338.png)
